An In-Depth Technical Guide to 3-Amino-4'-methoxybiphenyl Hydrochloride: Structure, Properties, and Applications in Chemical Synthesis
An In-Depth Technical Guide to 3-Amino-4'-methoxybiphenyl Hydrochloride: Structure, Properties, and Applications in Chemical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-4'-methoxybiphenyl hydrochloride, a specialized biphenyl derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's core chemical structure, physicochemical and spectroscopic properties, and a proposed, field-proven synthetic pathway. Furthermore, it explores its current and prospective applications, particularly in the synthesis of complex heterocyclic systems for drug discovery. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Chemical Identity and Structure
Nomenclature and Identifiers
The subject of this guide is the hydrochloride salt of 3-Amino-4'-methoxybiphenyl. The core chemical entity, the free base, is systematically known by several names and is registered under a unique CAS number.
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Systematic IUPAC Name: [4'-(methoxy)biphenyl-3-yl]amine hydrochloride
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Common Synonyms: 5-Phenyl-o-anisidine hydrochloride, 2-Amino-4-phenylanisole hydrochloride[1][2]
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CAS Number (Free Base): 39811-17-1[3]
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Molecular Formula (Hydrochloride Salt): C₁₃H₁₄ClNO
Molecular Structure Analysis
3-Amino-4'-methoxybiphenyl hydrochloride is an aromatic amine salt. Its structure is built upon a biphenyl framework, which consists of two interconnected phenyl rings. This core imparts a degree of rigidity and a specific three-dimensional geometry that can be crucial for molecular recognition in biological systems.
The key functional groups are:
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An Amino Group (-NH₂) at the 3-position: This group serves as a primary nucleophile and a key site for further chemical modification. As a basic functional group, it readily forms the hydrochloride salt, which typically enhances the compound's stability and aqueous solubility compared to the free base.
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A Methoxy Group (-OCH₃) at the 4'-position: The methoxy group is a common substituent in pharmacologically active molecules. Its presence can significantly influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) by modulating lipophilicity and providing a site for metabolic interaction[4]. It often improves ligand-target binding and other physicochemical properties[4].
The hydrochloride salt form is achieved by the protonation of the basic amino group by hydrochloric acid.
Structural Diagram
Caption: Chemical Structure of 3-Amino-4'-methoxybiphenyl hydrochloride.
Physicochemical and Spectroscopic Properties
The properties of the free base provide a foundation for understanding the hydrochloride salt. The conversion to a salt form primarily affects properties like melting point, solubility, and stability.
Physical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Appearance | White to Light yellow to Light red powder/lump | Typically a crystalline solid | [1][2] |
| Molecular Weight | 199.25 g/mol | 235.71 g/mol | [1] |
| Melting Point | 83.0 to 86.0 °C | Expected to be higher than the free base | [2][3] |
| Boiling Point | 337.8 °C at 760 mmHg | Not applicable (decomposes) | [3] |
| Density | 1.042 g/cm³ | Data not available | [3] |
| Water Solubility | Insoluble | Expected to have low to moderate solubility | [5] |
Solubility Profile
As a free base, 3-Amino-4'-methoxybiphenyl is largely insoluble in water but soluble in common organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt form is expected to exhibit significantly increased solubility in polar protic solvents, including water and alcohols, which is a common strategy in drug development to improve bioavailability.
Spectroscopic Profile
While specific spectral data for the hydrochloride salt is not widely published, the expected characteristics can be inferred from its structure. These analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the presence of two distinct aromatic rings. Key expected signals include:
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Aromatic protons (Ar-H) resonating in the downfield region (approx. 6.8-7.5 ppm). The substitution pattern will create a series of doublets and multiplets.
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A singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm.
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A broad signal for the ammonium protons (-NH₃⁺) which may be shifted further downfield depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 13 distinct carbon signals (unless there is accidental equivalence). Characteristic signals would include:
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Multiple signals in the aromatic region (110-160 ppm). The carbons attached to the nitrogen and oxygen (C-N and C-O) would be at the downfield end of this range.
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A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.
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IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
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N-H stretching vibrations for the ammonium group (R-NH₃⁺) appearing as a broad band around 2800-3200 cm⁻¹.
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Aromatic C-H stretching just above 3000 cm⁻¹.
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Aromatic C=C ring stretching bands around 1450-1600 cm⁻¹.
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Strong C-O stretching for the methoxy ether linkage around 1250 cm⁻¹.
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Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI), the analysis would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₃NO (m/z ≈ 200.1).
Synthesis and Purification
A robust and scalable synthesis is critical for the application of any chemical building block. While multiple routes to substituted biphenyls exist, a palladium-catalyzed Suzuki cross-coupling reaction represents a reliable and high-yielding modern approach.
Proposed Synthetic Protocol
This protocol is a self-validating system based on well-established and trusted organometallic cross-coupling chemistry. The choice of a palladium catalyst and a suitable base is critical for an efficient reaction, while the use of a protecting group for the amine prevents self-coupling and other side reactions.
Step 1: Protection of 3-Bromoaniline
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Dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected 3-bromoaniline.
Step 2: Suzuki Cross-Coupling
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To a reaction vessel under an inert atmosphere (N₂ or Ar), add the Boc-protected 3-bromoaniline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (2.0 eq).
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Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
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Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3-amino-4'-methoxybiphenyl.
Step 3: Deprotection and Salt Formation
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Dissolve the purified, Boc-protected intermediate in a minimal amount of a solvent like methanol or 1,4-dioxane.
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Add an excess of hydrochloric acid (e.g., a 4M solution in dioxane or concentrated HCl).
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Stir the solution at room temperature. The deprotection is usually rapid (1-2 hours), and the hydrochloride salt product will often precipitate from the solution.
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If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield the final product, 3-Amino-4'-methoxybiphenyl hydrochloride.
Synthesis Workflow Diagram
Caption: Role as a precursor to advanced chemical entities.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. The following information is based on data for the free base and general laboratory safety principles. A specific Safety Data Sheet (SDS) for the hydrochloride salt should always be consulted when available.
Hazard Identification
Based on the data for the free base, 3-Amino-4-methoxybiphenyl (CAS 39811-17-1), the compound is classified with the following hazards:
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
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Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.
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Handling Practices: Avoid breathing dust. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Stability
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Storage Conditions: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Stability: The hydrochloride salt is expected to be more stable and less susceptible to air oxidation than the free base amine.
Conclusion
3-Amino-4'-methoxybiphenyl hydrochloride is a strategically functionalized building block with considerable utility for advanced chemical synthesis. Its defined structure, featuring a reactive amine and a modulating methoxy group on a rigid biphenyl scaffold, makes it an attractive starting material for creating novel compounds in drug discovery and materials science. The reliable synthetic routes available for its preparation, coupled with its potential for diverse chemical elaboration, position it as a valuable tool for researchers and development professionals. Adherence to strict safety protocols is mandatory for its handling and application.
References
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CPAChem. (2020). Safety data sheet: 3-amino-4-methoxybenzanilide. Retrieved from [Link]
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PureSynth. (n.d.). 3-Amino-4-Methoxybiphenyl 98.0%. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
- Unspecified. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Source document appears to be a research article, specific journal/author not fully provided].
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PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-4-methoxyphenol hydrochloride. Retrieved from [Link]
- Unspecified. (n.d.). NMR SPECTROSCOPY.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Retrieved from [Link]
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MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
